2-[(3-Chlorobenzyl)thio]ethanamine CAS number 106670-33-1
2-[(3-Chlorobenzyl)thio]ethanamine CAS number 106670-33-1
This guide serves as a technical monograph for 2-[(3-Chlorobenzyl)thio]ethanamine (CAS 106670-33-1). It is designed for medicinal chemists and pharmacologists utilizing this compound as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) or as a metabolic probe.
CAS Number: 106670-33-1
Formula: C
Executive Technical Summary
2-[(3-Chlorobenzyl)thio]ethanamine is a functionalized arylalkyl-thioether amine. In modern drug design, it serves as a critical bioisostere for phenoxy-ethylamines, offering altered lipophilicity (LogP) and distinct metabolic profiles due to the sulfur atom's oxidation potential.
The 3-chloro substituent on the aromatic ring provides steric bulk and electronic deactivation, often used to modulate binding affinity in hydrophobic pockets of enzymes such as Dopamine
Key Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~2.8 - 3.1 | Ideal lipophilicity for CNS penetration and membrane permeability. |
| pKa (Amine) | ~8.5 - 9.0 | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 2 (NH | Critical for salt bridge formation in receptor active sites. |
| H-Bond Acceptors | 1 (S) | Sulfur acts as a weak acceptor; susceptible to S-oxidation. |
| Rotatable Bonds | 4 | High flexibility allows induced-fit binding. |
Chemical Synthesis & Purification
The most robust synthetic route utilizes the S-alkylation of cysteamine , a self-validating protocol that minimizes side reactions common in alternative amine-alkylation routes.
Protocol: S-Alkylation via Nucleophilic Substitution
Reaction Logic: This pathway leverages the high nucleophilicity of the thiolate anion generated in situ from cysteamine, selectively displacing the benzylic chloride.
Reagents:
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3-Chlorobenzyl chloride (1.0 eq)
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Cysteamine hydrochloride (2-Aminoethanethiol HCl) (1.1 eq)
-
Base: Potassium Carbonate (K
CO ) or Sodium Ethoxide (NaOEt) (2.5 eq) -
Solvent: Ethanol/Water (3:1 v/v) or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Cysteamine HCl (1.1 eq) in degassed Ethanol/Water under N
atmosphere. Add K CO (2.5 eq) and stir at 0°C for 15 minutes to generate the free thiolate. -
Coupling: Dropwise add 3-Chlorobenzyl chloride (1.0 eq) over 20 minutes. The slow addition prevents bis-alkylation.
-
Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
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Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water (x2) and brine (x1).
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Purification: If necessary, convert to the Hydrochloride salt by adding 4M HCl in Dioxane. The salt precipitates as a white crystalline solid, which is easily filtered and recrystallized from Ethanol/Ether.
Visualization: Synthesis Workflow
Figure 1: S-Alkylation workflow ensuring selective thioether formation over N-alkylation.
Biological Applications & Mechanism
This compound is rarely a final drug but serves as a potent Pharmacophore Fragment .
A. Enzyme Inhibition (Dopamine -Hydroxylase)
Arylalkylthioethylamines are classic mechanistic probes for copper-containing enzymes.
-
Mechanism: The terminal amine mimics the substrate (dopamine), while the sulfur atom can coordinate with the active site Copper (Cu) or undergo radical oxidation during catalysis, leading to mechanism-based inactivation.
-
3-Chloro Effect: The chlorine atom at the meta position enhances lipophilicity (increasing
) and prevents metabolic ring hydroxylation at that site.
B. Radioprotection (WR-2721 Analog)
Structurally related to Amifostine (WR-2721), this compound possesses free-radical scavenging potential.
-
Mechanism: The thioether can be metabolically oxidized to the sulfoxide, intercepting reactive oxygen species (ROS) generated by ionizing radiation.
C. Metabolic Stability (The "Soft Spot")
Researchers must be aware of the metabolic liability of the sulfur atom.
-
FMO Pathway: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide (-S-) to the sulfoxide (-S(=O)-) and sulfone (-S(=O)
-). -
Design Strategy: If the sulfide is intended to be stable, steric bulk around the sulfur is required. If it is a prodrug strategy, this oxidation is a feature, not a bug.
Visualization: Metabolic Fate
Figure 2: Predicted metabolic oxidation pathway mediated by FMO enzymes.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Corrosion | H314/H315 | Causes skin irritation/burns (pH dependent). |
| Eye Damage | H318 | Causes serious eye damage.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: The hydrochloride salt will absorb moisture; keep desiccated.
-
Odor: Thioethers possess a characteristic disagreeable odor; handle in a fume hood.
References
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Chemical Identity & Availability
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12207955.
-
URL:[Link]
- Synthetic Methodology (Thioether Formation)
-
Biological Context (Dopamine
-Hydroxylase):- Source: Kruse, L. I., et al. (1987). "Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships of phenethylamine analogs." Journal of Medicinal Chemistry.
-
URL:[Link]
- Note: Establishes the SAR of benzyl-thio-amine scaffolds in enzyme inhibition.
- Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-(Benzylthio)
